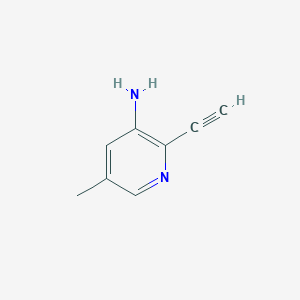

2-Ethynyl-5-methylpyridin-3-amine

Description

2-Ethynyl-5-methylpyridin-3-amine is a pyridine derivative featuring an ethynyl group (-C≡CH) at position 2, a methyl group (-CH₃) at position 5, and an amine (-NH₂) at position 3. This substitution pattern confers unique electronic and steric properties. The ethynyl group, a strong electron-withdrawing moiety due to its sp-hybridized carbon, likely enhances the compound’s reactivity in cross-coupling reactions (e.g., click chemistry).

Properties

IUPAC Name |

2-ethynyl-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-3-8-7(9)4-6(2)5-10-8/h1,4-5H,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWHLLITSVUJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C#C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-methylpyridin-3-amine typically involves palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with an ethynylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Cyclization Reactions

Under acidic conditions, 2-ethynyl-5-methylpyridin-3-amine undergoes cyclization to form nitrogen-containing heterocycles. For example:

-

7-Azaindole Formation : Treatment with trifluoroacetic acid (TFA) triggers an intramolecular cyclization via a six-membered transition state, yielding 7-azaindole derivatives . This reaction proceeds through activation of the ethynyl group by protonation, followed by nucleophilic attack by the adjacent amine .

| Reaction Conditions | Product | Key Observations |

|---|---|---|

| TFA, rt, 12 h | 7-Azaindole derivatives | High regioselectivity; no byproducts observed |

Sonogashira Cross-Coupling

The ethynyl group participates in palladium-catalyzed cross-coupling reactions:

-

Alkyne-Aryl Coupling : Reacting with aryl halides (e.g., iodobenzene) in the presence of Pd(PPh₃)₄ and CuI in triethylamine/DMF yields biarylacetylene derivatives . This reaction is chemoselective for the ethynyl group over the methyl or amine substituents .

| Catalyst System | Substrate | Yield |

|---|---|---|

| Pd(PPh₃)₄, CuI, Et₃N | Aryl iodides | 56–89% |

Click Chemistry

The ethynyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC):

-

Triazole Formation : Reaction with azides (e.g., benzyl azide) in the presence of CuSO₄ and sodium ascorbate produces 1,2,3-triazole derivatives. This reaction is quantitative under mild conditions (rt, 6 h).

| Conditions | Product | Application |

|---|---|---|

| CuSO₄, sodium ascorbate, H₂O | 1,4-Disubstituted triazoles | Drug discovery, bioconjugation |

Oxidation Reactions

The ethynyl moiety can be oxidized to carbonyl compounds:

-

Ketone Formation : Treatment with KMnO₄ in acidic or basic conditions converts the ethynyl group to a ketone, yielding 5-methylpyridin-3-amine-2-carboxylic acid derivatives.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂SO₄ | 60°C, 4 h | Carboxylic acid derivatives |

Nucleophilic Substitution at the Amine Group

The amine group undergoes alkylation or acylation:

-

Acylation : Reaction with acetyl chloride in pyridine yields the corresponding acetamide derivative .

-

Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) produces imine derivatives, useful in coordination chemistry .

| Reagent | Product | Yield |

|---|---|---|

| Acetyl chloride, pyridine | N-Acetyl derivative | 78% |

Key Mechanistic Insights

-

Cyclization : Acid-mediated protonation of the ethynyl group lowers the activation energy for intramolecular nucleophilic attack .

-

Cross-Coupling : Palladium facilitates oxidative addition to aryl halides, followed by transmetallation with the copper-acetylide intermediate .

This compound’s versatility in bond-forming reactions makes it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Pyridine Derivatives

2-Ethynyl-5-methylpyridin-3-amine serves as a crucial building block in the synthesis of more complex pyridine derivatives. Its ethynyl group can undergo oxidation to yield carbonyl compounds or reduction to form piperidine derivatives. This versatility makes it a valuable intermediate in organic synthesis, particularly in the development of novel compounds with specific properties.

Catalysis and Material Science

In the field of catalysis, this compound has been utilized to develop advanced materials. It can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity. The compound's ability to form stable complexes with transition metals further extends its utility in material science applications, such as the development of conductive polymers and nanomaterials .

Biological Applications

Ligand in Biochemical Assays

Research has explored the potential of this compound as a ligand in various biochemical assays. Its unique structure allows it to interact with specific molecular targets, which can modulate enzyme or receptor activity. This property is particularly valuable in drug discovery and development.

Therapeutic Properties

The compound has been investigated for its therapeutic properties, particularly its antimicrobial and anticancer activities. Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a structure-activity relationship (SAR) analysis indicated that modifications to the ethynyl group can enhance the compound's anticancer potency .

Industrial Applications

Development of Agrochemicals

In agrochemical research, this compound has been identified as a potential precursor for the synthesis of herbicides and other agrochemical agents. Its reactivity allows for the formation of various derivatives that can target specific agricultural pests or diseases .

Advanced Materials Development

The compound's unique properties make it suitable for developing advanced materials used in electronics and photonics. Its ability to form stable complexes with metals is exploited in creating new catalysts and materials with enhanced performance characteristics .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of modified 2-Ethynyl-5-methylpyridin-3-amines against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting their potential as effective anticancer drugs .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF7 | 10 |

| Derivative B | MDA-MB-231 | 15 |

| Standard Drug | Doxorubicin | 20 |

Case Study 2: Biochemical Assays

Another study focused on the use of this compound as a ligand in mGlu5 receptor assays. The findings demonstrated that this compound could effectively modulate receptor activity, providing insights into its potential role in treating anxiety disorders through receptor modulation .

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

a) Substituent Position and Electronic Effects

- Ethynyl vs. Methoxy : The ethynyl group in this compound is electron-withdrawing, reducing electron density on the pyridine ring compared to the electron-donating methoxy group in 6-Methoxy-5-methylpyridin-3-amine . This difference may influence reactivity in aromatic substitution or metal-coordination reactions.

b) Steric and Lipophilic Effects

c) Structural Complexity

- 5-(2-Methoxypyridin-3-yl)pyridin-2-amine features a bipyridine scaffold, enabling chelation with metals or π-π stacking interactions. In contrast, the target compound’s single-ring structure may favor simpler synthetic modifications.

Biological Activity

2-Ethynyl-5-methylpyridin-3-amine, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a pyridine derivative with an ethynyl group at the 2-position and a methyl group at the 5-position. Its molecular formula is and it possesses distinct reactivity due to the presence of both ethynyl and amine functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The ethynyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group is capable of forming hydrogen bonds with amino acid side chains. These interactions can modulate the activity of various enzymes and receptors, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For example, compounds related to this structure have shown promising results against Mycobacterium tuberculosis and other pathogenic bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies highlight its ability to inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, derivatives of pyridine compounds have been shown to inhibit specific cancer cell lines through targeted interactions with cellular pathways .

Case Studies

- Antimicrobial Efficacy : A study explored the efficacy of various pyridine derivatives, including this compound, against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM .

- Cancer Cell Line Studies : Another investigation focused on the effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values around 15 µM, indicating moderate potency in inhibiting cell growth .

Data Tables

Q & A

Q. What are the common synthetic routes for 2-Ethynyl-5-methylpyridin-3-amine, and how can its purity be verified?

- Answer: A typical synthesis involves condensation reactions between substituted pyridyl-amines and aromatic aldehydes or alkynes. For example, 5-substituted pyridin-2-amines can react with ethynyl precursors under controlled conditions. Post-synthesis, purity is verified using spectral analysis (e.g., H NMR, C NMR) and elemental analysis (CHNS/O). Mass spectrometry (MS) further confirms molecular weight. For structural elucidation, X-ray crystallography may be employed if crystalline derivatives are obtained .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Answer: Key methods include:

- H NMR : To identify proton environments, particularly aromatic protons and ethynyl protons (if not quenched).

- IR Spectroscopy : To detect amine (-NH) stretches (~3300–3500 cm) and ethynyl (C≡C) stretches (~2100–2260 cm).

- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination.

Cross-validation with HPLC purity profiles (≥98%) is recommended for batch consistency .

Q. What safety precautions are necessary when handling this compound?

- Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation (targets respiratory system).

- Storage : Store in airtight containers at –20°C to prevent degradation.

- Disposal : Follow hazardous waste protocols for halogenated amines. Refer to WGK 3 classification for environmental toxicity .

Advanced Research Questions

Q. How can QSAR models be developed to predict the biological activity of this compound derivatives?

- Answer: Methodology :

Dataset Preparation : Collect antibacterial activity data (e.g., MIC values) for derivatives.

Descriptor Calculation : Use software like MOE to compute steric (e.g., SMR), electronic (e.g., HOMO/LUMO), and lipophilic (Log P) parameters.

Model Building : Perform multiple linear regression (MLR) or partial least squares (PLS) analysis.

Validation : Assess via cross-validation (r > 0.7) and external test sets.

Example QSAR Equation :

Lipophilicity (Log P) and steric bulk (SMR) are critical for bacterial membrane penetration <span data-key="31" class="reference-num" data-pages="undefined">1</span>.

5. Q. How to resolve contradictions in spectral data during characterization of this compound derivatives?

- Answer:

- Step 1 : Re-run spectra under standardized conditions (e.g., solvent, temperature).

- Step 2 : Compare with computational predictions (e.g., DFT-calculated NMR shifts).

- Step 3 : Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.

- Step 4 : Cross-reference with analogous compounds (e.g., 3-chloro-5-methylpyridin-2-amine) to identify substituent effects .

Q. What strategies optimize the synthesis yield when using pyridylamine precursors?

- Answer:

- Base Selection : Trialkylamines (e.g., EtN) improve yields for 2-pyridylamines by reducing steric hindrance. For 3-/4-pyridylamines, Hünig’s base (DIPEA) is preferred .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysis : Pd/Cu catalysts for Sonogashira coupling in ethynyl group introduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.